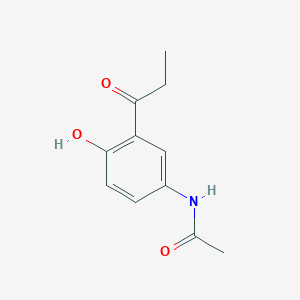
N-(4-Hydroxy-3-propionylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydroxy-3-propionylphenyl)acetamide is an organic compound that belongs to the class of phenylacetamides This compound is characterized by the presence of a hydroxy group, a propionyl group, and an acetamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-3-propionylphenyl)acetamide can be achieved through several methods. One common approach involves the reductive carbonylation of nitrobenzene using palladium (II) complexes as catalysts. This method allows for the selective formation of the desired compound in a one-pot reaction . The reaction is typically carried out in dilute acetic acid as a solvent, and under optimized conditions, it can achieve high selectivity and yield .
Industrial Production Methods
Industrial production of this compound often involves multistep procedures that use raw materials such as phenol, 4-nitrophenol, or nitrobenzene . These processes may face challenges related to sustainability, including low overall yield and severe effluent problems .
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-3-propionylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for carbonylation, reducing agents such as hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the nitro group can yield aniline derivatives, while oxidation of the hydroxy group can produce ketones or aldehydes .
Scientific Research Applications
N-(4-Hydroxy-3-propionylphenyl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-3-propionylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(4-Hydroxy-3-propionylphenyl)acetamide can be compared with other similar compounds, such as:
N-(4-Hydroxyphenyl)acetamide:
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: This compound exhibits good analgesic activity and is studied for its potential therapeutic applications.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-(4-hydroxy-3-propanoylphenyl)acetamide |
InChI |
InChI=1S/C11H13NO3/c1-3-10(14)9-6-8(12-7(2)13)4-5-11(9)15/h4-6,15H,3H2,1-2H3,(H,12,13) |
InChI Key |
ISKLYMFHMSAWSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


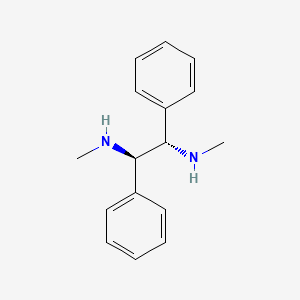
![(3aS,6S,6aS,8R,9aR,9bR)-8-Hydroxy-6,9a-dimethyl-3-methyleneoctahydroazuleno[4,5-b]furan-2,9(9aH,9bH)-dione](/img/structure/B12959130.png)
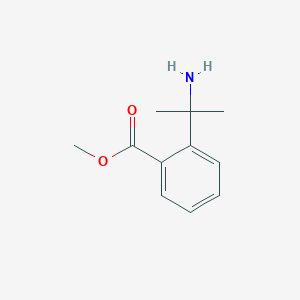
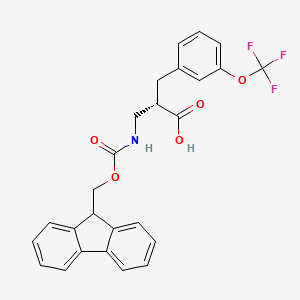
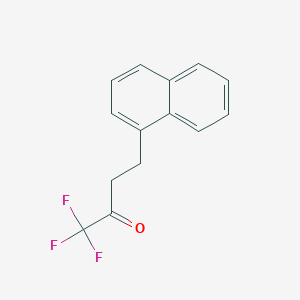
![(6E)-9,21-Difluoro-2,3,8,9,10,11-hexahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12959150.png)
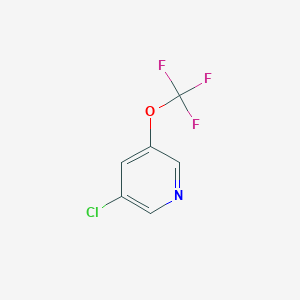
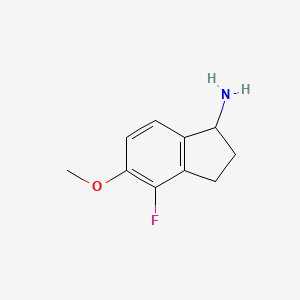
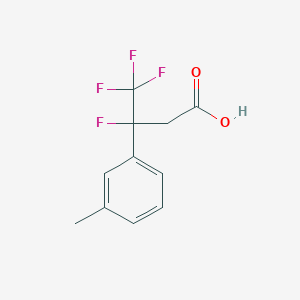
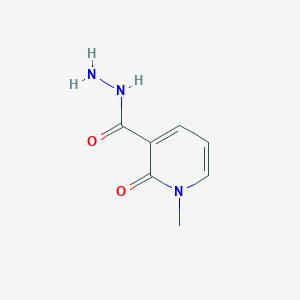
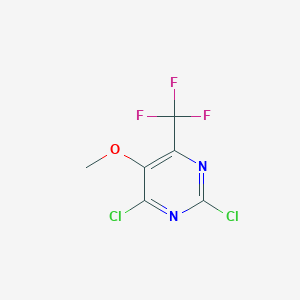
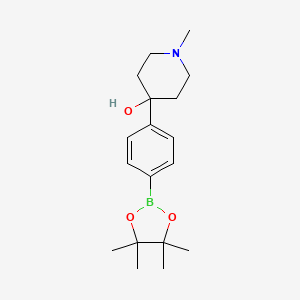
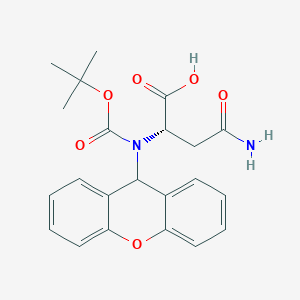
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[3-(methylthio)phenyl]-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12959189.png)
